molecular formula C16H17NO6S B300114 N-(1,3-Benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide

N-(1,3-Benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B300114
M. Wt: 351.4 g/mol
InChI Key: WTTOSWFGOBSFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as "MDL-100,907" and has been the subject of numerous scientific research studies. The purpose of

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide involves its binding to the serotonin 5-HT2A receptor. This binding results in the modulation of various physiological processes such as neurotransmitter release, neuronal activity, and gene expression. This compound has been shown to have a high affinity for the 5-HT2A receptor, which makes it a potential therapeutic agent for various psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-Benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide are primarily related to its binding to the serotonin 5-HT2A receptor. This binding results in the modulation of various physiological processes such as neurotransmitter release, neuronal activity, and gene expression. This compound has been shown to have potential therapeutic effects on various psychiatric disorders such as schizophrenia, depression, and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,3-Benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide in lab experiments is its high affinity for the serotonin 5-HT2A receptor. This makes it a potential therapeutic agent for various psychiatric disorders. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, careful consideration should be given to the dosage and administration of this compound in lab experiments.

Future Directions

There are several future directions for the study of N-(1,3-Benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide. One potential direction is the development of more potent and selective compounds that target the serotonin 5-HT2A receptor. Another potential direction is the investigation of the potential therapeutic applications of this compound in the treatment of various psychiatric disorders. Additionally, the development of new techniques for the synthesis and purification of this compound may also be an area of future research.

Synthesis Methods

The synthesis method for N-(1,3-Benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(1,3-Benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological processes such as mood regulation, perception, and cognition. This compound has been studied for its potential use in the treatment of various psychiatric disorders such as schizophrenia, depression, and anxiety.

properties

Product Name

N-(1,3-Benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide

Molecular Formula

C16H17NO6S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C16H17NO6S/c1-20-13-6-4-12(8-15(13)21-2)24(18,19)17-9-11-3-5-14-16(7-11)23-10-22-14/h3-8,17H,9-10H2,1-2H3

InChI Key

WTTOSWFGOBSFAI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC

Origin of Product

United States

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